molecular formula C19H20N2O2 B14149154 3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 790725-32-5

3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B14149154
CAS No.: 790725-32-5
M. Wt: 308.4 g/mol
InChI Key: YAORMDMSQOUEPF-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of indole derivatives with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide can be compared with other indole derivatives such as:

  • 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol
  • 4-(di(1H-indol-3-yl)methyl)phenol
  • (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanaldehyde

These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

CAS No.

790725-32-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C19H20N2O2/c1-23-16-9-6-14(7-10-16)12-21-19(22)11-8-15-13-20-18-5-3-2-4-17(15)18/h2-7,9-10,13,20H,8,11-12H2,1H3,(H,21,22)

InChI Key

YAORMDMSQOUEPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CNC3=CC=CC=C32

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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